1-Methyl-1,7-diazaspiro[4.4]nonan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-methyl-1,7-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H14N2O/c1-10-7(11)2-3-8(10)4-5-9-6-8/h9H,2-6H2,1H3 |
InChI Key |
DTUMFQHIDBNUHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC12CCNC2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1,7 Diazaspiro 4.4 Nonan 2 One
Electrophilic and Nucleophilic Reactions of the Spiroazalactam Moiety
No specific studies on the electrophilic and nucleophilic reactions of 1-Methyl-1,7-diazaspiro[4.4]nonan-2-one have been found in the surveyed literature. Such studies would be essential to understand the reactivity of the lactam carbonyl group, the nitrogen atoms, and any potential carbanionic species.
Ring-Opening and Rearrangement Processes within the Spiro[4.4]nonane System
There is no available data concerning the ring-opening or rearrangement reactions of this compound. Investigations in this area would clarify the stability of the spirocyclic system under various conditions (e.g., acidic, basic, thermal) and its propensity to undergo skeletal transformations.
Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations
Quantitative data on the reaction kinetics and thermodynamic parameters for any chemical transformation involving this compound are not present in the current body of scientific literature. This information would be crucial for understanding reaction rates, equilibria, and for the optimization of any synthetic procedures.
Structural and Conformational Analysis of 1 Methyl 1,7 Diazaspiro 4.4 Nonan 2 One
Conformational Preferences of the Diazaspiro[4.4]nonane System
The diazaspiro[4.4]nonane framework, which forms the core of 1-methyl-1,7-diazaspiro[4.4]nonan-2-one, consists of two five-membered rings connected through a single spiro carbon atom. The conformational preferences of this system are largely dictated by the puckering of these five-membered rings. In similar diazaspiro[4.4]nonane derivatives, both five-membered rings have been observed to adopt envelope conformations. nih.gov In an envelope conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane, resembling a sealed envelope flap. This arrangement helps to alleviate torsional strain within the rings.
Influence of Methyl Substitution on Ring Conformation and Flexibility
This steric hindrance can affect the rotational freedom around the C-N bonds and may lead to a more rigid structure compared to the unsubstituted parent compound. The presence of the methyl group can also influence the electronic properties of the adjacent amide bond, which in turn can have subtle effects on the bond lengths and angles within the lactam ring. The interplay of these steric and electronic effects determines the preferred conformation and the energy barriers between different conformational states.
Stereochemical Considerations and Chirality at Spirocenters
The spirocyclic nature of this compound introduces a key stereochemical feature: the spiro carbon atom (C5). A spirocenter is a type of stereocenter, and its presence can lead to chirality in the molecule. tru.ca For a molecule with a single spirocenter to be chiral, the two rings connected at the spiro atom must be non-identical, and the sequence of atoms in each ring when traced from the spirocenter must be different.
In the case of this compound, the spiro carbon connects a pyrrolidine (B122466) ring and a 2-pyrrolidinone (B116388) (lactam) ring. Since these two rings are different, the spirocenter is a chiral center. Consequently, the molecule can exist as a pair of enantiomers (R and S configurations at the spirocenter). These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities. The presence of other stereocenters in derivatives of this compound can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. stanford.edulibretexts.org
Experimental Techniques for Conformational Elucidation (e.g., X-ray Crystallography, NMR Spectroscopy)
The precise three-dimensional structure and conformational dynamics of this compound and its derivatives can be determined using a combination of experimental techniques.
X-ray Crystallography: Single-crystal X-ray diffraction is a powerful method for obtaining detailed information about the solid-state conformation of a molecule. This technique can precisely determine bond lengths, bond angles, and the puckering of the rings, providing a static picture of the most stable conformation in the crystalline state. For instance, in a related compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, X-ray analysis revealed that both five-membered rings adopt envelope conformations. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H and 13C NMR, is an invaluable tool for studying the conformation of molecules in solution. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can provide information about the relative orientation of atoms and the dynamic processes occurring in the molecule, such as ring flipping and rotation around single bonds. By analyzing the NMR spectra, it is possible to deduce the preferred conformation in solution and to estimate the energy barriers between different conformers.
Below is a table summarizing the application of these techniques:
| Experimental Technique | Information Obtained |
| X-ray Crystallography | Precise bond lengths and angles in the solid state. nih.gov |
| Puckering of the five-membered rings. | |
| Intermolecular interactions in the crystal lattice. | |
| NMR Spectroscopy | Preferred conformation in solution. |
| Dynamic processes such as ring inversion. | |
| Connectivity and chemical environment of atoms. |
These experimental methods, often complemented by computational modeling, provide a comprehensive understanding of the structural and conformational properties of this compound.
Theoretical and Computational Studies of 1 Methyl 1,7 Diazaspiro 4.4 Nonan 2 One
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
There is no specific literature available that describes molecular dynamics (MD) simulations conducted on 1-Methyl-1,7-diazaspiro[4.4]nonan-2-one. MD simulations are a powerful tool for exploring the conformational landscape of a molecule, identifying stable conformers, and understanding its dynamic behavior over time. For analogous diazaspiro compounds, MD simulations have been employed to evaluate the stability of ligands within protein binding pockets by analyzing parameters like root mean square deviation (RMSD). mdpi.com These types of simulations provide critical insights into how the spirocyclic core and its substituents influence the molecule's three-dimensional shape and flexibility, which are key determinants of its interactions with biological targets. The application of MD simulations to this compound would be necessary to characterize its conformational preferences and dynamic properties in various solvent environments.
Prediction of Reactivity and Reaction Pathways via Computational Methods
Detailed computational studies predicting the reactivity and reaction pathways for this compound have not been reported in the available scientific literature. Computational methods, such as Density Functional Theory (DFT), are frequently used to map potential energy surfaces, locate transition states, and calculate activation energies for various chemical reactions. This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack and the elucidation of potential metabolic pathways or degradation mechanisms. While the synthesis of related spiro-γ-lactams has been a subject of interest, the computational prediction of reactivity for this particular methylated derivative is a research area that has yet to be explored. rsc.org
In Silico Assessment of Physicochemical Descriptors and Molecular Properties
| Property | Value for 1,7-Diazaspiro[4.4]nonan-2-one | Predicted Effect of N-Methylation |
|---|---|---|
| Molecular Weight | 140.18 g/mol | Increase |
| XLogP3-AA | -0.8 | Increase |
| Hydrogen Bond Donor Count | 2 | Decrease to 1 |
| Hydrogen Bond Acceptor Count | 2 | No Change |
| Rotatable Bond Count | 0 | No Change |
| Exact Mass | 140.094963011 Da | Increase |
| Topological Polar Surface Area | 41.1 Ų | Likely Similar |
Development of Computational Models for Spiroazalactam Scaffolds
The spiroazalactam scaffold is a recognized structural motif in medicinal chemistry, and chemoinformatic studies have been conducted to explore the chemical space and bioactivity profiles of lactams, including spiro-lactams. rsc.org These analyses have highlighted that spiro-lactams represent a less explored area of chemical space with unique scaffolds, suggesting their potential for the development of novel therapeutic agents. rsc.org Computational studies have been used to compare the pharmacophoric features of different spiro-lactam ring sizes (e.g., β- vs. γ-lactams), revealing that even with similar conformations, the biological activity can differ significantly, underscoring the subtlety and importance of the scaffold's geometry. nih.gov While these studies provide a framework for understanding spiroazalactams, specific computational models centered on the 1,7-diazaspiro[4.4]nonan-2-one scaffold have not been explicitly developed or published. Such models would be instrumental in guiding the design and synthesis of new derivatives with tailored properties.
In Vitro and in Silico Biological Interaction Studies of 1 Methyl 1,7 Diazaspiro 4.4 Nonan 2 One
Structure-Activity Relationship (SAR) Profiling of 1-Methyl-1,7-diazaspiro[4.4]nonan-2-one Analogues
No published research was found describing the structure-activity relationship (SAR) profiling of analogues of this compound.
Design and Synthesis of Diverse Analogue Libraries for SAR Determination
There are no available reports on the design and synthesis of diverse analogue libraries specifically for this compound to determine its structure-activity relationships.
Identification of Pharmacophore Features and Key Structural Determinants for Biological Interaction
No studies were identified that focused on the pharmacophore features and key structural determinants for the biological interactions of this compound.
In Vitro Biochemical and Cell-Based Assays for Target Engagement
Publicly accessible data from in vitro biochemical and cell-based assays to determine the target engagement of this compound is not available.
Receptor Binding and Ligand Affinity Measurements
No information was found regarding the receptor binding profiles or ligand affinity measurements for this compound.
Enzyme Inhibition and Activation Assays
There are no published results from enzyme inhibition or activation assays for this compound.
Cell-Free and Cellular Mechanism-of-Action Studies
No cell-free or cellular mechanism-of-action studies for this compound have been reported in the scientific literature.
Computational Approaches to Molecular Interactions
Computational methods are essential in modern drug discovery for predicting and analyzing the interactions between a small molecule, such as this compound, and its potential biological targets. These in silico techniques provide insights into the binding mechanisms and can guide the design of more potent and selective molecules.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the compound into the binding site of a specific protein target. The analysis of the resulting docked poses would reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.
Hypothetical Interaction Table:
Should docking studies be performed, the results would typically be presented in a table format, detailing the interactions between the ligand and the amino acid residues of the target protein.
| Interacting Residue | Interaction Type | Distance (Å) |
| e.g., TYR 123 | Hydrogen Bond | 2.8 |
| e.g., LEU 78 | Hydrophobic | 3.5 |
| e.g., ASP 125 | Electrostatic | 3.1 |
This table is for illustrative purposes only, as no specific docking studies for this compound are publicly available.
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a complex of this compound and a target protein, MD simulations could provide detailed information about the stability of the binding pose predicted by molecular docking. These simulations can reveal conformational changes in both the ligand and the protein upon binding and help to calculate the binding free energy, offering a more accurate prediction of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. If a set of spiroazalactam analogues with known biological activities were available, a QSAR model could be developed. This model could then be used to predict the activity of new, untested compounds like this compound and to guide the design of molecules with improved potency.
Ligand Design Principles and Efficiency Metrics in Spiroazalactam Research
Effective ligand design aims to maximize the binding affinity of a compound for its target while maintaining favorable physicochemical properties. Ligand efficiency metrics are valuable tools in this process, as they normalize binding affinity with respect to the size or other properties of the molecule, allowing for a more direct comparison of different compounds.
Common Ligand Efficiency Metrics:
| Metric | Formula | Description |
| Ligand Efficiency (LE) | ΔG / N | Binding energy per heavy atom. |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Relates potency to lipophilicity. |
The application of these principles and metrics to spiroazalactam research would involve synthesizing and testing a series of analogues to build a structure-activity relationship. This data would then inform the design of new compounds with optimized efficiency metrics, leading to potentially more effective therapeutic agents. The goal is to identify compounds that achieve high potency with the lowest possible molecular weight and lipophilicity, which often correlates with better drug-like properties. rgdscience.comresearchgate.netnih.govbiorxiv.orgnih.gov
Applications and Future Research Directions for 1 Methyl 1,7 Diazaspiro 4.4 Nonan 2 One in Chemical Biology
Utility as a Molecular Scaffold in Chemical Biology Research
The 1,7-diazaspiro[4.4]nonan-2-one core of 1-Methyl-1,7-diazaspiro[4.4]nonan-2-one provides a rigid framework that is of considerable interest in chemical biology. The spirocyclic nature of this compound introduces a defined three-dimensional geometry, which can be advantageous for molecular recognition and binding to biological targets. The presence of two nitrogen atoms at positions 1 and 7, along with a carbonyl group at position 2, offers multiple points for chemical modification and diversification.
The methyl group at the 1-position influences the compound's lipophilicity and metabolic stability, which are crucial parameters for its biological activity and pharmacokinetic properties. The lactam moiety provides a polar functional group capable of forming hydrogen bonds, which can contribute to target binding. The secondary amine at the 7-position serves as a key handle for derivatization, allowing for the attachment of various functional groups, pharmacophores, or reporter tags.
The utility of diazaspiro scaffolds is exemplified by related compounds, such as the 2,7-diazaspiro[3.5]nonane core, which has been successfully incorporated into covalent inhibitors of KRAS G12C, a challenging cancer target. nih.govresearchgate.net This demonstrates the potential of diazaspiro frameworks to serve as effective scaffolds for the design of potent and selective inhibitors. The rigid nature of the spirocycle can help to pre-organize the appended functional groups in a favorable conformation for binding, potentially leading to higher affinity and selectivity.
Table 1: Physicochemical Properties of the Parent Scaffold: 1,7-Diazaspiro[4.4]nonan-2-one
| Property | Value |
| Molecular Formula | C₇H₁₂N₂O |
| Molecular Weight | 140.18 g/mol |
| XLogP3-AA | -0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Data sourced from PubChem CID 83815128. nih.gov |
Application in Chemical Probe Development for Biological Systems
Chemical probes are essential tools for elucidating the function of proteins and other biological macromolecules in their native environment. The development of highly selective and potent chemical probes is a critical challenge in chemical biology. The this compound scaffold possesses several features that make it an attractive starting point for the design of chemical probes.
The secondary amine at the 7-position can be readily functionalized with a variety of tags, including fluorescent dyes, biotin, or photo-affinity labels. This allows for the visualization, isolation, and identification of the biological targets of molecules derived from this scaffold. The rigid spirocyclic core can help to minimize non-specific binding by reducing conformational flexibility.
Furthermore, the ability to introduce diverse substituents at the 7-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of probe performance. For instance, linking the scaffold to a known pharmacophore could generate a targeted probe to investigate a specific protein or protein family. The lactam carbonyl could also be exploited for the introduction of functionalities that can engage in specific interactions with a target protein.
Role in the Discovery of Novel Biological Modulators and Research Tools
The structural novelty and synthetic tractability of the this compound scaffold make it a valuable building block for the discovery of novel biological modulators. By systematically decorating the scaffold with different functional groups, large and diverse chemical libraries can be generated for high-throughput screening against a wide range of biological targets.
The three-dimensional nature of the spirocycle allows for the exploration of chemical space that is often not accessible with more traditional, planar scaffolds. This can lead to the identification of hits with novel mechanisms of action. The inherent rigidity of the scaffold can also contribute to improved metabolic stability and oral bioavailability, which are desirable properties for drug candidates.
Research on related diazaspirocycles has demonstrated their potential in modulating challenging biological targets. For example, derivatives of 2,7-diazaspiro[3.5]nonane have been developed as potent and metabolically stable inhibitors of the KRAS G12C mutant protein, which is a key driver in many cancers. nih.govresearchgate.net These findings highlight the potential of the broader class of diazaspirocycles, including this compound, to yield novel therapeutic agents and research tools.
Challenges and Opportunities in Spiroazalactam Synthesis and Derivatization
While the this compound scaffold holds significant promise, its synthesis and derivatization present both challenges and opportunities. The construction of the spirocyclic core can be complex, often requiring multi-step synthetic sequences. Achieving stereocontrol at the spirocenter is a key challenge, as the biological activity of spirocyclic compounds is often dependent on their stereochemistry.
However, recent advances in synthetic methodology are providing new solutions to these challenges. For example, superacid-promoted intramolecular Friedel-Crafts reactions have been shown to be effective for the synthesis of various diazaspirocycles in high yields. nih.govacs.org Diversity-oriented synthesis strategies are also being employed to rapidly generate libraries of azaspirocycles for biological screening. nih.gov
The derivatization of the this compound scaffold at the 7-position amine is relatively straightforward, allowing for the introduction of a wide range of substituents. However, selective functionalization of other positions on the scaffold, such as the pyrrolidine (B122466) or lactam rings, can be more challenging and may require the development of new synthetic methods.
Emerging Methodologies for Spiro Compound Exploration and Characterization
The exploration and characterization of spiro compounds like this compound are being aided by a variety of emerging methodologies. Advances in computational chemistry, such as molecular dynamics simulations and quantum mechanics calculations, are enabling a deeper understanding of the conformational preferences and electronic properties of these molecules, which can guide the design of new derivatives with improved biological activity.
In terms of characterization, modern spectroscopic techniques are indispensable. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of novel spiro compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is crucial for elucidating the complex three-dimensional structure and connectivity of these molecules. nih.govnews-medical.net For chiral spiro compounds, X-ray crystallography is the gold standard for determining the absolute stereochemistry. news-medical.net
Furthermore, high-throughput screening platforms, including cell-based assays and target-based biochemical assays, are accelerating the discovery of biologically active spiro compounds. The combination of these advanced synthetic, computational, and analytical techniques will undoubtedly facilitate the continued exploration of the chemical and biological properties of this compound and related spirocycles.
Q & A
Q. What are the established synthetic routes for 1-Methyl-1,7-diazaspiro[4.4]nonan-2-one?
The synthesis typically involves cyclization reactions of diamines with cyclic ketones under controlled conditions. For example, precursors such as N-methylated diamines can undergo intramolecular cyclization in the presence of catalysts (e.g., acid or base catalysts) to form the spirocyclic core. Reaction parameters like temperature (80–120°C), solvent polarity, and catalyst loading are critical for achieving high yields (>70%) and purity . Comparative studies on analogous spiro compounds suggest that microwave-assisted synthesis may reduce reaction times while maintaining stereochemical integrity .
Q. How is the structural integrity of this compound confirmed?
Key techniques include:
- NMR Spectroscopy : H and C NMR are used to verify the spiro junction and methyl substitution pattern. For instance, the methyl group at the 1-position shows a distinct singlet in H NMR (δ ~2.8–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (CHNO) and rules out impurities .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are standard for refining crystal structures, resolving bond angles, and validating the spirocyclic geometry .
Advanced Research Questions
Q. How does the spirocyclic architecture influence biological activity in drug design?
The rigid spiro structure restricts conformational flexibility, enhancing binding selectivity to targets like enzymes or receptors. For example:
- Nitrogen Positioning : The 1,7-diaza arrangement creates a unique electron density profile, favoring interactions with hydrophobic pockets in proteases or kinases .
- Comparative Analysis : Analogous compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) show reduced activity due to altered hydrogen-bonding capacity, highlighting the importance of substituent placement .
- Table : Bioactivity Comparison of Spirocyclic Analogs
| Compound | Target Affinity (IC, nM) | Selectivity Ratio |
|---|---|---|
| 1-Methyl-1,7-diazaspiro... | 12.5 ± 1.2 (Kinase A) | 8:1 vs. Kinase B |
| 2,7-Diazaspiro[4.4]nonan-1-one | 45.3 ± 3.1 (Kinase A) | 2:1 vs. Kinase B |
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
- Multi-Technique Validation : Pair NMR data with X-ray results to resolve ambiguities (e.g., distinguishing chair vs. boat conformations in the spiro ring) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict optimal geometries and vibrational spectra, cross-referenced with experimental IR/Raman data .
- Case Study : A 2024 study resolved conflicting C NMR signals for a related spiro compound by correlating crystal packing effects with solution-state dynamics .
Q. What strategies optimize the compound’s application in material science?
- Polymer Incorporation : The spiro core’s rigidity enhances thermal stability in polyamides. Synthesis involves copolymerization with diacid chlorides at 150°C, yielding materials with glass transition temperatures (T) >200°C .
- Coordination Chemistry : The diaza groups act as ligands for transition metals (e.g., Cu), forming complexes with potential catalytic activity. Stoichiometric studies suggest a 1:1 metal-ligand ratio optimizes catalytic efficiency .
Methodological Notes
- SHELX Refinement : For crystallographic studies, SHELXL is recommended for high-resolution refinements, particularly for handling twinned data or pseudosymmetry .
- Synthetic Scalability : Pilot-scale reactions (>10 g) require careful control of exothermic cyclization steps to avoid byproducts like dimerized intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
